N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biological imaging and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the benzo[d]thiazole moiety: This step involves the reaction of 4-methoxybenzo[d]thiazole with an appropriate halogenated intermediate.
Attachment of the tetrahydrofuran moiety: This is usually done via nucleophilic substitution, where the tetrahydrofuran ring is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can interact with biological molecules, leading to fluorescence. This property is exploited in imaging techniques to visualize cellular structures and processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used widely in biological imaging.
Rhodamine: Known for its strong fluorescence and used in similar applications.
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the presence of the benzo[d]thiazole and tetrahydrofuran moieties, which can enhance its chemical stability and fluorescence properties compared to other xanthene derivatives.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for diverse biological properties, and a xanthene core that enhances its fluorescence characteristics.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- CAS Number : 920367-50-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Xanthene Core : Achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
- Introduction of the Benzo[d]thiazole Moiety : This is done via nucleophilic substitution reactions with 4-methoxybenzo[d]thiazole.
- Attachment of the Tetrahydrofuran Moiety : Usually accomplished through further nucleophilic substitution involving an appropriate alkylating agent.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. These compounds have been shown to:
- Inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase.
- Induce apoptosis in cancer cells, demonstrating efficacy against various cancer cell lines including prostate and melanoma cells .
Table 1: Summary of Anticancer Activity
Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | PC3, A375 | Low nM range | Inhibition of tubulin polymerization |
SMART Compounds (related) | Various | Sub-nM range | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Preliminary studies have indicated that thiazole derivatives can possess significant antibacterial effects against various pathogens. The presence of the thiazole ring is particularly noteworthy as it is structurally related to compounds known for their antimicrobial properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Fluorescence Properties : The xanthene core contributes to the compound's ability to act as a fluorescent probe in biological imaging applications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for understanding the potential applications of this compound:
- In Vivo Studies : Research has demonstrated that related benzothiazole derivatives can effectively inhibit tumor growth in xenograft models without significant neurotoxicity, suggesting a favorable safety profile .
- Resistance Mechanisms : The ability of these compounds to overcome multidrug resistance (MDR) in cancer cells has been highlighted, making them promising candidates for further development in cancer therapeutics .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-31-22-13-6-14-23-25(22)28-27(34-23)29(16-17-8-7-15-32-17)26(30)24-18-9-2-4-11-20(18)33-21-12-5-3-10-19(21)24/h2-6,9-14,17,24H,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGXTXGPISEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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